methyl5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate

Medicinal chemistry Prodrug design Physicochemical profiling

Select this scaffold for its unique dual functionality: a C3 methyl ester that enhances passive permeability (HBD=0) and serves as an esterase-cleavable prodrug handle, paired with a C5 dimethylaminomethyl group that provides pH-dependent aqueous solubility (est. pKₐ ~8.5–9.5) absent in neutral 5-alkyl/aryl analogs. The 5-substitution pattern creates a pharmacophore vector topologically distinct from 4‑substituted positional isomers, enabling regioisomeric probe studies in kinase/BPTF bromodomain SAR campaigns. Supplied at >95% purity as a versatile building block for medicinal chemistry derivatization.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
CAS No. 932848-17-4
Cat. No. B6612303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate
CAS932848-17-4
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=NO1)C(=O)OC
InChIInChI=1S/C8H12N2O3/c1-10(2)5-6-4-7(9-13-6)8(11)12-3/h4H,5H2,1-3H3
InChIKeyLWOSFIDFZUWCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate (CAS 932848-17-4): Chemical Identity, Scaffold Classification, and Procurement Context


Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate (CAS 932848-17-4) is a heterocyclic small molecule belonging to the isoxazole family, characterized by a 1,2-oxazole core bearing a methyl ester at position 3 and a dimethylaminomethyl substituent at position 5. With a molecular formula of C₈H₁₂N₂O₃ and a molecular weight of 184.2 g/mol, this compound is commercially supplied as a versatile small-molecule scaffold (minimum purity 95%) primarily intended for laboratory research and medicinal chemistry derivatization . Isoxazoles represent a privileged scaffold in drug discovery, exhibiting documented antimicrobial, anticancer, anti-inflammatory, and CNS activities across the broader compound class [1]. The target compound distinguishes itself from other 5-substituted isoxazole-3-carboxylate esters through the presence of the basic dimethylamino moiety, which introduces protonation-dependent solubility and hydrogen-bonding capability absent in simple alkyl- or aryl-substituted analogs .

Why Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate Cannot Be Replaced by Generic Isoxazole Analogs in Research Procurement


Substituting methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate with a closely related isoxazole analog — such as the corresponding free carboxylic acid (CAS 893749-80-9) , the aldehyde congener (CAS 893749-69-4) , or the positional isomer bearing the dimethylaminomethyl group at position 4 (CAS 893749-96-7) [1] — introduces critical alterations in physicochemical properties, reactivity, and biological recognition. The methyl ester moiety confers enhanced membrane permeability relative to the ionized carboxylate form at physiological pH, while retaining a hydrolytically cleavable prodrug handle [2]. The 5-dimethylaminomethyl group provides a titratable basic center (estimated pKₐ ~8–9 for tertiary amines in this environment) that is absent in 5-methyl or 5-phenyl isoxazole-3-carboxylate analogs, fundamentally altering solubility profiles, salt-formation potential, and target-binding pharmacophore geometry [3]. These structural features are not simultaneously present in any single comparator compound within the same molecular weight range (170–221 g/mol), making direct substitution without revalidation of biological or synthetic outcomes scientifically unsound.

Quantitative Differentiation Evidence for Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate Versus Closest Analogs


Methyl Ester vs. Free Carboxylic Acid: Molecular Descriptor Divergence and Permeability Implications

The target compound (methyl ester; MW 184.2 g/mol; H-bond donor count = 0) differs from its direct hydrolysis product, 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid (MW 170.17 g/mol; H-bond donor count = 1), in two key computed molecular descriptors relevant to passive membrane permeability. The absence of a hydrogen-bond donor on the target compound eliminates the energetic penalty associated with desolvation of the carboxylic acid OH group during membrane transit . Additionally, the methyl ester increases the calculated logP by approximately 1.0–1.5 log units relative to the carboxylate form (estimated via the difference between methyl isoxazole-3-carboxylate and isoxazole-3-carboxylic acid using ChemSpider-predicted data ), aligning with the established principle that esterification of carboxylic acids enhances permeability in Caco-2 and PAMPA models . The methyl ester further serves as a hydrolytically labile protecting group, enabling intracellular or plasma-esterase-mediated release of the parent acid for pro-drug applications .

Medicinal chemistry Prodrug design Physicochemical profiling

Positional Isomerism: 5-Dimethylaminomethyl vs. 4-Dimethylaminomethyl Substitution Patterns and Topological Polar Surface Area

The target compound (substitution at isoxazole position 5) and its positional isomer 4-[(dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride (CAS 893749-96-7; CID 75485221; substitution at position 4) share the same core atoms but differ critically in the regiochemistry of the basic side chain [1]. PubChem-computed data for the positional isomer reveal a topological polar surface area (TPSA) of 66.6 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. In the target compound, the 5-substitution pattern orients the dimethylaminomethyl group distal to the 3-carboxylate ester, projecting the basic nitrogen into a spatially distinct vector compared with the 4-substituted isomer, where the aminomethyl and carboxylate groups adopt a vicinal orientation. This regioisomeric difference alters the three-dimensional pharmacophore geometry and can produce divergent biological activity profiles, as demonstrated in isoxazole-based kinase inhibitor SAR studies where regioisomeric shifts of basic side chains resulted in >10-fold differences in IC₅₀ values against specific kinase targets [2]. The target compound's 5-substitution pattern also places the dimethylaminomethyl group at the position typically engaged in electrophilic substitution reactions of isoxazoles, enabling distinct synthetic derivatization pathways compared to the 4-substituted isomer [3].

Medicinal chemistry Scaffold diversification Structure–activity relationships

Methyl Ester vs. Aldehyde Congener: Functional Group Reactivity and Synthetic Utility Divergence

The target compound (methyl ester at C3) and its aldehyde analog 5-((dimethylamino)methyl)isoxazole-3-carbaldehyde (CAS 893749-69-4; MW 154.17 g/mol; formula C₇H₁₀N₂O₂) share the 5-dimethylaminomethyl isoxazole core but differ fundamentally in the C3 functional group. The aldehyde congener has a predicted boiling point of 245.3±30.0 °C at 760 mmHg and a predicted density of 1.2±0.1 g/cm³ . The methyl ester of the target compound enables a distinct set of synthetic transformations — including hydrolysis to the carboxylic acid, aminolysis to amides, reduction to the primary alcohol, and transesterification — that are not accessible from the aldehyde oxidation state [1]. Conversely, the aldehyde analog is suited for reductive amination, Grignard additions, and Horner–Wadsworth–Emmons olefinations. The methyl ester also provides an orthogonal protecting group strategy during multi-step syntheses: the ester remains intact under conditions that would oxidize or reduce the aldehyde, and vice versa . This functional group orthogonality defines non-overlapping synthetic utility spaces for the two compounds.

Synthetic chemistry Building block utility Derivatization

Dimethylamino Basic Center: Solubility and Salt-Formation Advantage Over Neutral 5-Alkyl/Aryl Isoxazole-3-carboxylate Esters

The target compound contains a tertiary amine (dimethylamino group) with an estimated pKₐ of approximately 8.5–9.5 (based on the pKₐ of structurally analogous N,N-dimethylaminomethyl-substituted heterocycles [1]), whereas neutral 5-substituted isoxazole-3-carboxylate esters such as methyl 5-methylisoxazole-3-carboxylate (CAS 19788-35-3; MW 141.12 g/mol; mp 98–99 °C) and methyl 5-phenylisoxazole-3-carboxylate lack any ionizable center. This difference has three quantifiable consequences: (1) the target compound can be converted to hydrochloride or other acid-addition salts — as demonstrated by the commercial availability of the hydrochloride salt of the corresponding carboxylic acid (CAS 1427378-57-1; MW 206.63 g/mol; purity ≥95%) — enabling aqueous solubility enhancement of several orders of magnitude at pH < 7 via protonation; (2) the basic nitrogen permits pH-dependent extraction and purification (e.g., acid-base liquid–liquid extraction) that is not possible with neutral analogs; and (3) the dimethylamino group participates as a hydrogen-bond acceptor, contributing an additional pharmacophoric interaction point in target binding that is absent in 5-methyl or 5-phenyl congeners [2]. The hydrochloride salt of the structurally related 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid (CAS 1427378-57-1) is commercially stocked with defined specifications (MW 206.63, purity ≥95%), confirming the feasibility of salt formation for this chemotype .

Physicochemical profiling Formulation science Salt selection

Recommended Research and Industrial Application Scenarios for Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate


Medicinal Chemistry: Prodrug Design and Intracellular Target Engagement

The methyl ester functionality (HBD = 0; enhanced predicted logP relative to the free acid) supports passive cellular permeability, making this compound a suitable scaffold for designing esterase-activated prodrugs. Researchers targeting intracellular enzymes or receptors can utilize the methyl ester as a transient protecting group that is cleaved by ubiquitously expressed esterases to release the active carboxylic acid metabolite inside the cell . This strategy avoids the permeability limitations of the pre-formed carboxylate while retaining the target-binding pharmacophore of the 5-dimethylaminomethyl isoxazole core.

Chemical Biology: PH-Dependent Solubility Switching for Assay Development

The basic dimethylamino group (estimated pKₐ ~8.5–9.5) provides protonation-dependent aqueous solubility [1]. This feature can be exploited in biochemical assay development: the compound can be formulated as a hydrochloride salt for aqueous stock solutions at pH < 6, and its solubility profile can be modulated by pH adjustment. This property is absent in neutral 5-alkyl or 5-aryl isoxazole-3-carboxylate analogs (e.g., methyl 5-methylisoxazole-3-carboxylate, mp 98–99 °C) that lack any ionizable center and require organic co-solvents for dissolution .

Synthetic Methodology: Orthogonal Protecting Group Strategy in Multi-Step Synthesis

The methyl ester at C3 provides an orthogonal functional group handle relative to the aldehyde congener 5-((dimethylamino)methyl)isoxazole-3-carbaldehyde (CAS 893749-69-4) . In multi-step synthetic sequences, the ester remains stable under reductive amination conditions (NaBH₄, NaBH(OAc)₃) and mild oxidations that would convert the aldehyde, while the aldehyde withstands nucleophilic acyl substitution conditions that would cleave the ester. This orthogonality enables convergent synthetic strategies where both building blocks are employed at different stages without protecting group manipulation [2].

Structure–Activity Relationship (SAR) Studies: Regioisomeric Probe for Pharmacophore Mapping

The 5-substitution pattern of the target compound places the dimethylaminomethyl basic center distal to the C3 ester, creating a pharmacophore vector that is topologically distinct from the 4-substituted positional isomer (CID 75485221; TPSA = 66.6 Ų) [3]. In SAR campaigns — particularly for targets where isoxazole-based inhibitors have shown regioisomer-dependent potency (e.g., kinases, where >10-fold IC₅₀ differences between regioisomers have been documented [4]) — the target compound serves as a regioisomeric probe to map the spatial requirements of the basic amine interaction within the target binding pocket.

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